molecular formula C10H10N4O B1659776 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 680216-07-3

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B1659776
CAS No.: 680216-07-3
M. Wt: 202.21 g/mol
InChI Key: KLUZOQDSHZRVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutyl amidoxime with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Properties

IUPAC Name

5-cyclobutyl-3-pyrazin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-2-7(3-1)10-13-9(14-15-10)8-6-11-4-5-12-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUZOQDSHZRVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384021
Record name 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680216-07-3
Record name 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine
Reactant of Route 5
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.